molecular formula C11H17NOS B8048264 (R)-N-(4-Tolyl) tert-butanesulfinamide

(R)-N-(4-Tolyl) tert-butanesulfinamide

Cat. No.: B8048264
M. Wt: 211.33 g/mol
InChI Key: LBSVTZPZFDFKIY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(4-Tolyl) tert-butanesulfinamide is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Use as a Chiral Auxiliary in Asymmetric Synthesis : Enantiopure N-tert-butanesulfinamides, including (R)-N-(4-Tolyl) tert-butanesulfinamide, are important auxiliaries in asymmetric synthesis. They have also shown potential in possessing useful biological properties (Bui Thuy Trang, Cao Hai Thuong, & Chu Chien Huu, 2017).

  • Synthesis of Amines : N-tert-Butanesulfinyl imines, prepared using compounds like this compound, are versatile intermediates for the asymmetric synthesis of amines. This compound activates imines for the addition of various nucleophiles, serves as a chiral directing group, and is easily removed post-reaction (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

  • Catalysis in Asymmetric Reactions : In the synthesis of chiral N-tert-butylsulfinyl vinyl aziridines, (R)-tert-butanesulfinamide has been applied in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, demonstrating high yields and excellent enantioselectivities (Qian Chen, Chao Chen, Fang Guo, & W. Xia, 2013).

  • Applications in the Synthesis of N-Heterocycles : This compound has been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, providing access to a diverse range of piperidines, pyrrolidines, azetidines, and their derivatives, important in many natural products and therapeutic compounds (R. Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020).

  • Synthesis of Protected Amines : The compound is also used for the asymmetric synthesis of protected amines from ketones by in situ reduction of tert-butanesulfinyl ketimines, demonstrating high yields and diastereoselectivity (George Borg, D. Cogan, & J. Ellman, 1999).

Properties

IUPAC Name

(R)-2-methyl-N-(4-methylphenyl)propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVTZPZFDFKIY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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